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molecular formula C10H9N3O2 B8712413 6-Methyl-3-(1H-pyrazol-1-yl)picolinic acid

6-Methyl-3-(1H-pyrazol-1-yl)picolinic acid

Cat. No. B8712413
M. Wt: 203.20 g/mol
InChI Key: YXGBLFKJOCJSQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09440982B2

Procedure details

6-Methyl-3-(1H-pyrazol-1-yl)picolinonitrile (0.60 g, 3.26 mmol) and NaOH (1.37 g, 34.2 mmol) were dissolved in methanol (3 mL) and stirred at reflux overnight. The reaction was cooled to rt, diluted with more methanol (5 mL), and acidified with AcOH to pH 4-5. The solvent was removed in vacuo to obtain the crude which was purified by silica gel chromatography (0˜100% DCM/EtOAc) to yield the title compound as a clear oil (0.62 g, 94%). MS (ESI) 204 (M+H).
Name
6-Methyl-3-(1H-pyrazol-1-yl)picolinonitrile
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=C(C#N)[C:5]([N:10]2[CH:14]=[CH:13][CH:12]=[N:11]2)=[CH:4][CH:3]=1.[OH-].[Na+].[CH3:17][C:18]([OH:20])=[O:19]>CO>[CH3:1][C:2]1[N:7]=[C:17]([C:18]([OH:20])=[O:19])[C:5]([N:10]2[CH:14]=[CH:13][CH:12]=[N:11]2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
6-Methyl-3-(1H-pyrazol-1-yl)picolinonitrile
Quantity
0.6 g
Type
reactant
Smiles
CC1=CC=C(C(=N1)C#N)N1N=CC=C1
Name
Quantity
1.37 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)O
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain the crude which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography (0˜100% DCM/EtOAc)

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C(=N1)C(=O)O)N1N=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.62 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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